N-cyclohexyl-1-(4-methylbenzyl)piperidine-4-carboxamide -

N-cyclohexyl-1-(4-methylbenzyl)piperidine-4-carboxamide

Catalog Number: EVT-5160930
CAS Number:
Molecular Formula: C20H30N2O
Molecular Weight: 314.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(R)-3-((3S,4S)-3-fluoro-4-(4-hydroxyphenyl)piperidin-1-yl)-1-(4-methylbenzyl)pyrrolidin-2-one (BMS-986169)

    Compound Description: BMS-986169 is a potent and selective intravenous glutamate N-methyl-d-aspartate 2B receptor (GluN2B) negative allosteric modulator (NAM) []. It exhibits high binding affinity for the GluN2B subunit allosteric modulatory site and selectively inhibits GluN2B receptor function. BMS-986169 demonstrates efficacy in preclinical models of treatment-resistant depression, including reducing immobility in the forced swim test and producing robust changes in quantitative electroencephalogram power band distribution [].

    Relevance: BMS-986169 shares a core structure with N-Cyclohexyl-1-(4-methylbenzyl)-4-piperidinecarboxamide, both featuring a piperidine ring substituted at the 4-position with a carboxamide group and at the 1-position with a 4-methylbenzyl group []. The presence of these shared structural features suggests that these compounds may interact with similar biological targets.

4-((3S,4S)-3-fluoro-1-((R)-1-(4-methylbenzyl)-2-oxopyrrolidin-3-yl)piperidin-4-yl)phenyl dihydrogen phosphate (BMS-986163)

    Compound Description: BMS-986163 serves as the phosphate prodrug of BMS-986169, designed to enhance aqueous solubility for intravenous administration []. It is effectively cleaved in vivo to release the active drug, BMS-986169, as evidenced by increased GluN2B receptor occupancy and inhibition of [3H]MK-801 binding []. BMS-986163 demonstrates similar preclinical efficacy to BMS-986169 in models of treatment-resistant depression [].

    Relevance: BMS-986163 represents a prodrug strategy for delivering the active compound BMS-986169, which is structurally similar to N-Cyclohexyl-1-(4-methylbenzyl)-4-piperidinecarboxamide []. This prodrug approach highlights the importance of optimizing pharmacokinetic properties while maintaining the core structural elements responsible for biological activity.

4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine (Co 101244/PD 174494)

    Compound Description: This compound is a potent and selective NR1/2B NMDA receptor antagonist []. It shows high selectivity for the NR1/2B subunit combination with an IC50 of 0.025 μM []. This compound also exhibits anticonvulsant activity in a mouse maximal electroshock (MES) assay with an ED50 of 0.7 mg/kg iv [].

    Relevance: This compound, similar to N-Cyclohexyl-1-(4-methylbenzyl)-4-piperidinecarboxamide, incorporates a 4-methylbenzyl group attached to the piperidine ring's nitrogen atom []. Both compounds target the central nervous system, suggesting that the 4-methylbenzylpiperidine moiety could be a crucial structural feature for interacting with specific neuronal receptors or ion channels.

N-(4-amino-5-chloro-2-methoxyphenyl)-1-(phenylmethyl)-4-piperidinecarboxamide (Clebopride)

    Compound Description: Clebopride (3) is a substituted benzamide known for its stimulatory effects on gastric motility and potent central dopamine antagonist properties [].

    Relevance: While Clebopride shares the 4-piperidinecarboxamide core with N-Cyclohexyl-1-(4-methylbenzyl)-4-piperidinecarboxamide, it features a substituted benzamide group instead of the N-cyclohexyl substituent []. This structural difference might explain their differing pharmacological activities despite sharing a core structure, highlighting the importance of specific substituents in determining drug activity.

N-[5-[[[5-(1,1-dimethylethyl)-2-oxazolyl]methyl]thio]-2-thiazolyl]-4- piperidinecarboxamide (BMS-387032)

    Compound Description: BMS-387032 is a potent and selective CDK2/cyclin E inhibitor with demonstrated antitumor activity in mice []. It exhibits ATP-competitive inhibition of CDK2/cyclin E with an IC50 of 48 nM, demonstrating significant selectivity over CDK1/cyclin B and CDK4/cyclin D []. This compound has shown promising preclinical efficacy in murine tumor models and has been selected for Phase 1 human clinical trials as an antitumor agent [].

    Relevance: BMS-387032 shares the 4-piperidinecarboxamide core structure with N-Cyclohexyl-1-(4-methylbenzyl)-4-piperidinecarboxamide, but incorporates a complex thiazolyl substituent instead of the N-cyclohexyl group []. This shared core structure suggests that 4-piperidinecarboxamide might be a privileged scaffold for interacting with various kinases, highlighting its potential as a starting point for developing new kinase inhibitors.

N-[2-[4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)piperidino]-ethyl]-1-for myl-4-piperidinecarboxamide monohydrochloride monohydrate (AT-1015)

    Compound Description: AT-1015 is a newly synthesized 5-HT2 receptor antagonist []. It exhibits potent non-competitive antagonistic activity against 5-HT2 receptors in porcine coronary arteries, effectively inhibiting both 5-HT- and alpha-methylserotonin-induced contractions []. AT-1015's pharmacological profile distinguishes it from ketanserin, another 5-HT2 antagonist, suggesting its potential as a novel therapeutic agent targeting 5-HT2 receptors [].

    Relevance: AT-1015 features a piperidine ring linked to a 4-piperidinecarboxamide moiety, a structural element also present in N-Cyclohexyl-1-(4-methylbenzyl)-4-piperidinecarboxamide []. This shared structural motif suggests the potential importance of the 4-piperidinecarboxamide group in mediating interactions with biological targets, particularly within the serotonin system.

    Compound Description: This compound acts as a potent and selective agonist for the melanocortin subtype-4 receptor (MC4R) []. It displays a high degree of selectivity, being 1184-fold selective for MC4R over MC3R and 350-fold selective over MC5R []. Demonstrated in pharmacological studies, this compound's activation of MC4R effectively reduces food intake and suggests a role for MC4R in stimulating erectile activity [].

    Relevance: This compound exhibits structural similarities to N-Cyclohexyl-1-(4-methylbenzyl)-4-piperidinecarboxamide, notably the presence of a substituted benzyl group attached to the nitrogen atom of the piperidine ring []. This shared structural feature suggests that this specific chemical motif might be involved in binding to and activating the melanocortin receptors, specifically MC4R.

Properties

Product Name

N-cyclohexyl-1-(4-methylbenzyl)piperidine-4-carboxamide

IUPAC Name

N-cyclohexyl-1-[(4-methylphenyl)methyl]piperidine-4-carboxamide

Molecular Formula

C20H30N2O

Molecular Weight

314.5 g/mol

InChI

InChI=1S/C20H30N2O/c1-16-7-9-17(10-8-16)15-22-13-11-18(12-14-22)20(23)21-19-5-3-2-4-6-19/h7-10,18-19H,2-6,11-15H2,1H3,(H,21,23)

InChI Key

GVSOICCNHVKRLM-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN2CCC(CC2)C(=O)NC3CCCCC3

Canonical SMILES

CC1=CC=C(C=C1)CN2CCC(CC2)C(=O)NC3CCCCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.